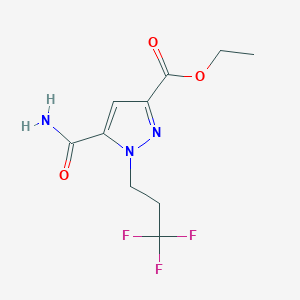
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate, also known as EFPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EFPC is a pyrazole derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has also been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the structure of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate. Another area of interest is the investigation of the mechanism of action of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate and its long-term effects on human health. Overall, Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a promising compound with potential applications in various fields of scientific research.
Métodos De Síntesis
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has been synthesized using various methods, including the reaction of 3,3,3-trifluoropropylhydrazine with ethyl 5-formyl-1H-pyrazole-3-carboxylate, followed by the addition of ammonium acetate. Another method involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 3,3,3-trifluoropropyl isocyanate. The synthesis of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a complex process that requires careful attention to detail.
Aplicaciones Científicas De Investigación
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. Additionally, Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3/c1-2-19-9(18)6-5-7(8(14)17)16(15-6)4-3-10(11,12)13/h5H,2-4H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZKSQBRYMDPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)N)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)
